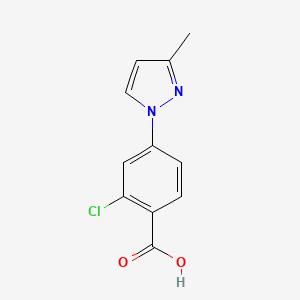

3-叔丁基-1-(3-甲氧基苯基)-1H-吡唑-5-胺

描述

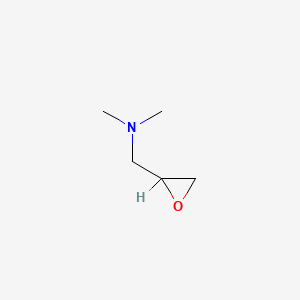

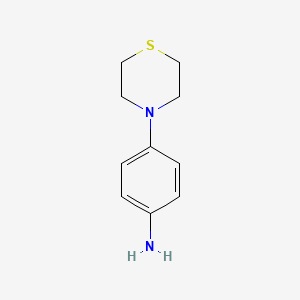

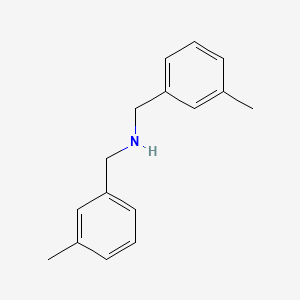

The compound 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine is a derivative of the 1H-pyrazole class, which is known for its diverse pharmacological activities. The tert-butyl group attached to the pyrazole ring indicates a steric hindrance that could influence the compound's reactivity and physical properties. The presence of a methoxyphenyl group suggests potential for interactions with various biological targets due to the aromatic ring's ability to engage in pi-stacking and hydrophobic interactions.

Synthesis Analysis

The synthesis of related 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole derivatives has been reported using a novel and efficient route, which includes a selective Sandmeyer reaction on diaminopyrazole, leading to versatile intermediates for further functionalization . Another study describes the N-amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid to yield 1,5-diaminopyrazole with good regiochemical control, which can then react with various electrophiles to form different pyrazole derivatives .

Molecular Structure Analysis

The molecular and supramolecular structures of similar compounds have been studied using single crystal X-ray diffraction (SC-XRD) and spectroscopic data analysis. Computational methods such as density functional theory (DFT) have been employed to optimize the geometry and predict vibrational frequencies, nuclear magnetic resonance, and UV-Vis spectra, which are consistent with experimental data . The X-ray crystal structure of a related pyrazolotriazepine derivative has also been reported, providing insights into the molecular conformation .

Chemical Reactions Analysis

The reactivity of 1,5-diaminopyrazole derivatives towards electrophiles has been explored, leading to the formation of various products such as pyrazolo[1,5-b]1,2,4-triazole and pyrazolo[1,5-b]1,2,4-triazines, which are valuable in different applications including as photographic couplers . The condensation reactions of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with different aldehydes in the presence of drying agents like magnesium sulfate have been shown to yield N-pyrazolyl imines, which are key intermediates for the synthesis of other pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine and its derivatives can be inferred from related compounds. For instance, the formation of hydrogen-bonded chains and aggregates in crystalline structures has been observed, which could affect the solubility and stability of the compounds . The influence of substituents on the hydrogen-bonded structures has been noted, with minor changes in substituents leading to significant differences in the hydrogen-bonded arrangements . Additionally, the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives provide insights into the intermolecular interactions that could be present in similar pyrazole compounds .

科学研究应用

医药化学

3-叔丁基-1-(3-甲氧基苯基)-1H-吡唑-5-胺: 已被用于设计和合成具有潜在抗炎作用的化合物。在一项研究中,该化合物的衍生物被测试了其抑制一氧化氮(NO)和前列腺素E2(PGE2)产生的能力,这两种物质都是促炎介质。 这些化合物显示出显着的抑制作用,表明它们在开发新的抗炎药物方面具有潜力 .

药理学

在药理学研究中,叔丁基是该化合物的一个组成部分,以其独特的反应模式而闻名。 这对药物设计和合成具有意义,因为叔丁基可以用来修饰新候选药物的药代动力学特性,从而可能改善疗效和安全性 .

农业

虽然目前尚未发现该特定化合物在农业中的直接应用,但与叔丁基相关的化合物已被研究用于作为食品包装添加剂的潜力。 这些添加剂有助于保持农产品的质量和延长其保质期 .

材料科学

该化合物的衍生物可以探索其在材料科学中的应用,特别是在开发需要特定化学功能以增强稳定性或性能的新型聚合物或涂层方面。 叔丁基可以赋予某些理想的特性,例如抗降解性 .

环境科学

在环境科学中,对像3-叔丁基-1-(3-甲氧基苯基)-1H-吡唑-5-胺这样的化合物的研究有助于了解化学添加剂在环境中的行为。 这些知识对于评估新材料的环境影响和发展更可持续的实践至关重要 .

生物化学

叔丁基的反应性在生物化学中也引起了人们的兴趣,它可以用于合成模拟天然物质或干扰生物途径的分子。 这可以带来对细胞过程的新见解,并可以开发生化工具 .

作用机制

安全和危害

属性

IUPAC Name |

5-tert-butyl-2-(3-methoxyphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-14(2,3)12-9-13(15)17(16-12)10-6-5-7-11(8-10)18-4/h5-9H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYUZDSVTMPVIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448133 | |

| Record name | 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

725686-47-5 | |

| Record name | 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)

![Methyl 2-[4-(3-bromopropoxy)phenyl]acetate](/img/structure/B1311313.png)